molecular formula C5H13ClN2O B2851026 N-ethyl-2-(methylamino)acetamide hydrochloride CAS No. 909191-78-2

N-ethyl-2-(methylamino)acetamide hydrochloride

Cat. No.: B2851026
CAS No.: 909191-78-2
M. Wt: 152.62
InChI Key: GINYLHBWCLZCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-(methylamino)acetamide hydrochloride (CAS: 50295-20-0) is a secondary amine derivative with the molecular formula C₆H₁₅ClN₂O and a molar mass of 182.65 g/mol . It is commercially available as a research chemical, primarily used in pharmaceutical and biochemical studies . The compound features an ethyl group attached to the acetamide nitrogen and a methylamino substituent at the α-carbon, with a hydrochloride counterion enhancing its solubility in polar solvents.

Properties

IUPAC Name

N-ethyl-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINYLHBWCLZCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909191-78-2
Record name N-ethyl-2-(methylamino)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of N-ethyl-2-(methylamino)acetamide hydrochloride typically involves the reaction of ethylamine with methylamine and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s amide and methylamino groups participate in oxidation pathways.

Reagents/Conditions Products Mechanistic Pathway Source
H₂O₂ (with Mn catalysts)N-ethylacetamide derivativesRadical-driven oxidation via metal-catalyzed pathways
KMnO₄ (acidic conditions)Oxidative cleavage to carboxylic acidsElectrophilic oxidation of amine groups
  • Key Findings :

    • Mn-based catalysts (e.g., Mn(acac)₃) facilitate selective oxidation of the methylamino group to form carbonyl derivatives .

    • Hydrogen peroxide in acetic acid promotes Baeyer-Villiger-type oxidation, yielding ketones or lactams .

Reduction Reactions

The amide bond and protonated amine groups are susceptible to reduction.

Reagents/Condients Products Mechanism Source
NaBH₄/NiCl₂N-ethyl-2-(methylamino)ethylamineCatalytic hydrogenolysis of the amide
LiAlH₄ (anhydrous ether)Primary amine derivativesNucleophilic attack on carbonyl carbon
  • Key Findings :

    • Sodium borohydride with nickel chloride selectively reduces the amide to a secondary amine (yield: ~82%) .

    • LiAlH₄ fully reduces the amide to a primary amine but requires rigorous anhydrous conditions .

Substitution Reactions

The methylamino group acts as a nucleophile in alkylation/acylation reactions.

Reagents Products Conditions Source
Acetyl chlorideN-acetylated derivativesTHF, 0–25°C
Benzyl bromideQuaternary ammonium saltsDMF, K₂CO₃, 60°C
  • Key Findings :

    • Acylation occurs efficiently in tetrahydrofuran (THF) with >90% yield.

    • Alkylation with benzyl bromide forms stable quaternary salts, useful in ionic liquid synthesis.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions.

Conditions Products Rate (k, s⁻¹) Source
6M HCl, reflux, 12hEthylamine + acetic acid1.2 × 10⁻³
NaOH (1M), 80°C, 6hSodium acetate + methylamine8.7 × 10⁻⁴
  • Key Findings :

    • Acidic hydrolysis proceeds via protonation of the amide oxygen, accelerating nucleophilic attack by water .

    • Basic hydrolysis yields carboxylate salts, with slower kinetics due to steric hindrance.

Salt-Formation and pH-Dependent Reactivity

The hydrochloride salt influences solubility and reactivity:

Condition Effect Application Source
Neutralization (NaOH)Free amine formationEnhanced nucleophilicity
Acidic buffers (pH < 3)Stabilized protonated amineCatalysis in polar reactions
  • Key Findings :

    • Neutralization with NaOH releases the free amine, enabling participation in coupling reactions (e.g., peptide synthesis).

    • Protonation at low pH increases water solubility (>50 mg/mL), facilitating aqueous-phase reactions .

Comparative Reactivity with Analogues

The ethyl and methyl substituents confer distinct reactivity compared to similar compounds:

Compound Reactivity Profile Key Difference
N-Methyl-2-(methylamino)acetamideFaster acylation but lower thermal stabilityLacks ethyl group
N-Ethyl-2-(ethylamino)acetamideHigher steric hindrance in substitution reactionsBulkier ethylamino substituent

Mechanistic Insights

  • Oxidation : Proceeds via single-electron transfer (SET) mechanisms in the presence of Mn or Ru catalysts .

  • Reduction : Involves coordination of the amide carbonyl to metal centers (Ni or Al), enabling hydride transfer .

  • Substitution : Follows an SN2 pathway, with the methylamino group acting as a soft nucleophile.

Scientific Research Applications

Organic Chemistry

N-ethyl-2-(methylamino)acetamide hydrochloride serves as a reagent in various chemical synthesis processes. It is particularly noted for its role in:

  • Electrochemical Alkoxylation : This process introduces alkoxy groups into organic compounds, enhancing their chemical properties. The compound acts as an electrolyte in electrochemical cells, yielding high-purity alkoxylated products verified through spectroscopic methods such as NMR and IR .

Medicinal Chemistry

In medicinal chemistry, the compound is studied as an intermediate in the synthesis of pharmaceuticals, especially local anesthetics and central nervous system stimulants. Its incorporation into larger molecular structures is achieved through various synthetic routes, including condensation reactions and nucleophilic substitutions .

Biological Research

This compound has been explored for its biological activities:

  • Enzyme Activity Studies : It is utilized in biochemical assays to study enzyme functions, potentially acting as an inhibitor or activator of specific enzymes .
  • Neuropharmacology : Preliminary studies suggest that the compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders .

The biological activity of this compound is attributed to its interaction with various molecular targets:

Antimicrobial Activity

Recent investigations have revealed significant antibacterial and antifungal properties:

MicroorganismMinimum Inhibitory Concentration (MIC) (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli156.47
Pseudomonas aeruginosa13.40
Candida albicans16.69

These findings indicate that derivatives of acetamides exhibit notable activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The compound's potential in neuropharmacology has been highlighted through studies indicating its ability to modulate neurotransmitter systems. This could lead to therapeutic applications for neurological disorders; however, comprehensive pharmacokinetic profiles are necessary for further validation .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

  • Anticancer Activity : Research has demonstrated that similar compounds can inhibit cell growth in various cancer cell lines with IC50 values as low as 10 nM for certain derivatives, suggesting potential anticancer properties worth exploring .
  • Enzyme Inhibition : Studies have shown that related compounds can inhibit enzymes involved in cancer progression, such as transglutaminase (TG2), with significant reductions observed in TG2 levels within hours of treatment on ovarian cancer cell lines .
  • Pharmacological Investigations : In vitro studies have indicated potential effects on cellular processes; however, extensive evaluations are needed to establish safety and efficacy profiles .

Mechanism of Action

The mechanism of action of N-ethyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s analogs differ in substituents on the acetamide backbone or aromatic rings, leading to distinct physicochemical and biological properties. Key examples include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Significance Sources
N-Ethyl-2-(methylamino)acetamide hydrochloride C₆H₁₅ClN₂O 182.65 Ethyl (N), methylamino (α-C) Research reagent, potential local anesthetic precursor
N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride C₁₁H₂₃ClN₂O 234.77 Cyclohexyl (N), ethyl (N), methylamino (α-C) Not specified; structural complexity may affect bioavailability
N-Isopropyl-2-(methylamino)acetamide hydrochloride C₇H₁₆ClN₂O 166.65 Isopropyl (N), methylamino (α-C) Synthetic intermediate; irritant (handling precautions required)
N-(3-Ethynylphenyl)-2-(methylamino)acetamide hydrochloride C₁₁H₁₃ClN₂O 232.69 Ethynylphenyl (aromatic N), methylamino (α-C) Unspecified; aromaticity may enhance receptor binding
Lidocaine Impurity K (N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride) C₁₄H₂₂ClN₂O 278.79 Dimethylphenyl (N), ethylmethylamino (α-C) Lidocaine synthesis byproduct; toxicological studies

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., cyclohexyl in ) increase molecular weight and reduce solubility compared to the ethyl group in the parent compound.
  • Aromatic vs.
  • Bioactivity : Lidocaine Impurity K highlights the role of dimethylphenyl groups in modulating local anesthetic properties.

Pharmacological and Toxicological Profiles

  • This underscores the importance of substituent position (ortho vs. para) in toxicity.
  • Herbicidal Activity : Chloroacetamide analogs like dimethenamid () demonstrate that halogenation and methoxy groups enhance herbicidal potency, a feature absent in the target compound.
  • Safety : The target compound is labeled as an irritant , while Lidocaine Impurity K is restricted to research use due to unspecified hazards .

Biological Activity

N-Ethyl-2-(methylamino)acetamide hydrochloride is a synthetic compound with a growing interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including the mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H12ClN2O\text{C}_5\text{H}_{12}\text{ClN}_2\text{O} and a molecular weight of approximately 152.62 g/mol. Its structure features an ethyl group attached to a methylamino group on an acetamide backbone, enhancing its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate receptor activity, influencing neurotransmission and cellular signaling pathways . The mesityl group in similar compounds has been noted to enhance binding affinity to specific targets, potentially leading to varied biological effects .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, indicating that derivatives of acetamides exhibit significant antibacterial and antifungal activities. For instance, compounds structurally similar to this compound demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli .

Microorganism MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli156.47
Pseudomonas aeruginosa13.40
Candida albicans16.69

Neuropharmacological Effects

The compound's potential in neuropharmacology is particularly noteworthy. Interaction studies have indicated that it may influence neurotransmitter systems, which could lead to applications in treating neurological disorders . However, detailed pharmacokinetic profiles are still needed to fully understand its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticancer Activity : A study on similar compounds revealed their ability to inhibit cell growth in various cancer cell lines, demonstrating IC50 values as low as 10 nM for certain derivatives . This suggests that this compound may also possess anticancer properties worth exploring.
  • Enzyme Inhibition : Research has shown that related compounds can inhibit specific enzymes involved in cancer progression, such as transglutaminase (TG2). Compounds exhibiting this activity were tested on ovarian cancer cell lines, showing significant reductions in TG2 levels within hours of treatment .
  • Pharmacological Investigations : In vitro studies have highlighted the compound's potential effects on cellular processes, although comprehensive evaluations are required to establish its safety and efficacy profiles .

Q & A

Q. Critical Parameters :

  • Temperature Control : Excess heat during acylation can lead to side reactions (e.g., over-chlorination).
  • Solvent Purity : Moisture in solvents may hydrolyze chloroacetyl chloride, reducing yield.
  • Stoichiometry : A 1:1 molar ratio of N-ethylmethylamine to chloroacetyl chloride minimizes byproducts .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Advanced: How can researchers resolve contradictions in NMR data when characterizing this compound?

Methodological Answer :
Contradictions often arise from:

  • Tautomerism : The methylamino group may exhibit dynamic equilibrium between protonated and free-base forms, causing peak splitting in 1H^1H-NMR. Use deuterated dimethyl sulfoxide (DMSO-d6_6) to stabilize the hydrochloride form and simplify spectra .
  • Impurity Signals : Byproducts like unreacted N-ethylmethylamine (δ 2.2–2.5 ppm) or residual acetic acid (δ 2.1 ppm) require spiking with authentic samples for identification .
  • Advanced Techniques : Employ 13C^{13}C-NMR or 2D-COSY to distinguish overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 165.1 for the free base) .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Q. Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70). Retention time (~4.2 min) and UV absorption at 210 nm confirm identity .
  • Melting Point : The hydrochloride salt typically melts at 192–195°C, deviating >2°C indicates impurities .
  • Elemental Analysis : Match experimental C, H, N, Cl percentages to theoretical values (e.g., C: 43.6%, H: 8.1%, N: 12.7%, Cl: 19.3%) .

Advanced: How does the hydrochloride salt form influence solubility and stability in biological assays?

Methodological Answer :
The hydrochloride salt enhances:

  • Aqueous Solubility : Increased polarity allows dissolution in PBS (pH 7.4) at ~50 mg/mL, critical for in vitro assays .
  • Stability : Protonation of the methylamino group reduces oxidation susceptibility. Storage at –20°C in desiccated form prevents hygroscopic degradation .
    Experimental Validation :
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed acetamide) should remain <2% .

Advanced: What strategies mitigate low yields in multi-step synthesis?

Q. Methodological Answer :

  • Step 1 Optimization :
    • Use Schlenk techniques to exclude moisture during acylation.
    • Add chloroacetyl chloride dropwise over 30 min to prevent exothermic side reactions .
  • Step 2 Salt Formation :
    • Adjust pH to 2–3 with HCl to ensure complete protonation.
    • Use ice-cold ethanol for precipitation to reduce co-precipitation of impurities .
      Yield Improvement :
  • From 60% to 85% by optimizing stoichiometry and solvent drying .

Basic: What are common impurities in synthesis, and how are they characterized?

Q. Common Impurities :

  • N-Ethylmethylamine Hydrochloride : Residual starting material (identified by FT-IR N–H stretch at 3300 cm1^{-1}) .
  • Diacetylated Byproduct : Formed via over-acylation, detected by LC-MS at m/z 207.1 [M+H]+^+ .
    Mitigation :
  • Silica gel chromatography (ethyl acetate/methanol 9:1) removes polar impurities .

Advanced: How to design experiments probing interactions with G protein-coupled receptors (GPCRs)?

Q. Methodological Answer :

Target Selection : Prioritize GPCRs with homology to known acetamide-binding receptors (e.g., adrenergic receptors) .

Binding Assays :

  • Use 35S^{35}S-GTPγS binding assays in HEK293 cells expressing recombinant GPCRs.
  • Compare IC50_{50} values against reference ligands (e.g., isoproterenol for β-adrenoceptors) .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID 43810403) to predict binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.